molecular formula C2H3NSe B3052721 Methyl isoselenocyanate CAS No. 4426-70-4

Methyl isoselenocyanate

Cat. No.: B3052721
CAS No.: 4426-70-4
M. Wt: 120.02 g/mol
InChI Key: PBYQRKLVFZCKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Isoselenocyanate (CAS 4426-70-4) is a high-purity organoselenium compound offered as a fine chemical intermediate for research and development purposes . This compound is of significant interest in spectroscopic research, with its molecular constants, including rotational and centrifugal distortion parameters, being cataloged in authoritative physics and chemistry data collections for studies on diamagnetic asymmetric top molecules . As an isoselenocyanate, it is expected to share reactivity similarities with its sulfur analog, methyl isothiocyanate, which is a powerful and versatile building block in industrial organic synthesis . Methyl isothiocyanate is known to react with amines to form thiourea derivatives and is a key precursor in the synthesis of various heterocycles and pharmaceuticals . By analogy, this compound provides researchers with a selenium-based moiety for exploring novel synthetic pathways, potentially leading to new materials or bioactive compounds. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with extreme care, consulting relevant safety data sheets prior to use.

Properties

InChI

InChI=1S/C2H3NSe/c1-3-2-4/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYQRKLVFZCKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C=[Se]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196088
Record name Methyl isoselenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-70-4
Record name Methyl isoselenocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isoselenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Isoselenocyanate

Microwave Spectroscopy for Precise Molecular Geometry Determination

Microwave spectroscopy offers high-resolution data that allows for the precise determination of a molecule's rotational constants and, consequently, its detailed structure in the gas phase libretexts.org. The analysis of the rotational spectrum is a powerful tool for deriving accurate bond lengths and angles tanta.edu.eg.

Analysis of Rotational Spectra in Ground and Excited Vibrational States

The microwave rotational spectra for two isotopic species of methyl isoselenocyanate, CH₃N¹²C⁸⁰Se and CH₃N¹²C⁷⁸Se, have been successfully assigned in the 9 to 40 GHz frequency range for the ground vibrational state oup.com. This analysis provides a foundational understanding of the molecule's rotational behavior.

While the detailed study focused on the ground state, rotational spectra of molecules in vibrationally excited states (vibrational satellites) are also of significant interest oup.com. These spectra can be more complex to analyze due to lower signal intensity and potential interactions between vibrational states, but they offer deeper insights into the molecule's dynamics and rovibrational coupling researchgate.net. The study of such excited states is crucial for a comprehensive model of molecular behavior.

Determination of Rotational and Centrifugal Distortion Constants

From the analysis of the ground state rotational spectra, the rotational and centrifugal distortion constants have been determined for both the ⁸⁰Se and ⁷⁸Se isotopes of this compound oup.com. Centrifugal distortion constants account for the slight stretching of bonds as the molecule rotates, a deviation from the idealized rigid rotor model libretexts.org. The precise values derived from the spectra are essential for accurate structural calculations.

ParameterCH₃NC⁸⁰SeCH₃NC⁷⁸Se

Table 1: Rotational and Centrifugal Distortion Constants for two isotopic species of this compound in the ground vibrational state. The values for A were assumed based on similar molecules. Data sourced from Sakaizumi et al. oup.com.

Derivation of Equilibrium Structural Parameters (Bond Lengths, Bond Angles) for Isotopic Species

The availability of rotational constants for multiple isotopic species allows for the determination of the molecule's substitution structure (rₛ) and an approximation of the equilibrium structure (rₑ) nih.gov. By analyzing the rotational constants of the ⁸⁰Se and ⁷⁸Se species, three key structural parameters (r₀) for this compound were determined oup.com.

ParameterValue

Table 2: Derived Structural Parameters for this compound. Some parameters were assumed to facilitate the calculation of others. Data sourced from Sakaizumi et al. oup.com.

The determined C-N=C bond angle of 154.5° indicates a significant deviation from linearity, a feature of interest in this class of molecules oup.com.

Studies on Internal Rotation Barriers, including Methyl Group Torsion

Molecules containing a methyl group, such as this compound, exhibit internal rotation or torsion of the -CH₃ group around the C-N single bond. This motion can lead to the splitting of rotational lines in the microwave spectrum, from which the potential energy barrier hindering this rotation can be calculated researchgate.net.

In related molecules, these barriers have been determined; for instance, the barrier in methyl isocyanate (CH₃NCO) is 83 ± 15 cal/mole, and in methyl isothiocyanate (CH₃NCS), it is 304 ± 50 cal/mole researchgate.net. While the study of this compound's microwave spectrum was undertaken with the goal of investigating this property, the specific splittings required to determine the barrier were not reported in the available literature, precluding a definitive value for CH₃NCSe from that work oup.com.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule mdpi.com. These methods are complementary and provide a characteristic "fingerprint" of the functional groups present in a molecule kurouskilab.com.

Identification of Characteristic Vibrational Modes Associated with the Isoselenocyanate Functional Group

The isoselenocyanate (-N=C=Se) functional group has several characteristic vibrational modes. The most prominent of these is the asymmetric stretching vibration, which is typically observed as a very strong band in the infrared spectrum. This mode involves the out-of-phase stretching of the N=C and C=Se bonds.

For isocyanates (-NCO) and isothiocyanates (-NCS), the asymmetric stretch is a powerful diagnostic peak, appearing around 2280-2240 cm⁻¹ for the -NCO group and in the 2140-1990 cm⁻¹ range for the -NCS group spectroscopyonline.comfigshare.com. By analogy, the corresponding asymmetric stretch in isoselenocyanates is also expected to be a strong, identifying feature in its IR spectrum. Studies on related selenocyanate (B1200272) compounds show the C≡N stretch in the range of 2150-2160 cm⁻¹ stanford.edu. The presence of this compound has been confirmed through infrared spectroscopy, which identifies these characteristic absorption bands oup.com.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity

Table 3: Characteristic Vibrational Modes for the Isoselenocyanate Functional Group. Frequency ranges are approximate and based on analogous compounds.

Other important modes include the symmetric stretch and the bending vibrations of the NCSe group, which occur at lower frequencies nih.gov. Together, these absorption bands in the IR and scattering peaks in the Raman spectra provide definitive evidence for the isoselenocyanate functional group and offer insights into the molecule's bonding and electronic structure.

Analysis of C-H Stretching and Bending Vibrations of the Methyl Moiety

The vibrational spectrum of this compound (CH₃NCSe) provides significant insight into the dynamics of its methyl group. The C-H stretching vibrations of the methyl moiety are typically observed in the spectral region of 3000-2840 cm⁻¹ spcmc.ac.in. Specifically, the methyl group gives rise to two distinct C-H stretching bands: an asymmetric stretch and a symmetric stretch. The asymmetric C-H stretching vibration, which involves one C-H bond contracting while the other two are lengthening (or vice versa), is generally found at approximately 2962 cm⁻¹ spcmc.ac.in. The symmetric C-H stretching motion, where all three C-H bonds lengthen or contract in unison, occurs at a lower frequency, around 2872 cm⁻¹ spcmc.ac.in. The intensity of the asymmetric stretch is typically greater than that of the symmetric stretch due to a larger change in the dipole moment during the vibration spcmc.ac.in.

In addition to stretching vibrations, the C-H bending vibrations of the methyl group are also characteristic. These bending modes, often referred to as deformation modes, appear in the 1485-1340 cm⁻¹ region spcmc.ac.in. The symmetrical bending vibration, also known as the "umbrella" mode, is observed around 1375 cm⁻¹ spcmc.ac.in. The asymmetrical bending vibration of the C-H bonds in the methyl group is found at approximately 1460 cm⁻¹ spcmc.ac.in. The analysis of these C-H stretching and bending vibrations is fundamental to confirming the presence and structural integrity of the methyl moiety within the this compound molecule.

Investigation of Conformation and Rotational Isomerism through Vibrational Signatures

Vibrational spectroscopy is a powerful tool for investigating the conformational landscape and rotational isomerism of molecules like this compound. Congestion of vibrational modes, particularly in the C-H stretching region (2800-3000 cm⁻¹), can complicate spectral assignment and conformational analysis nih.govresearchgate.net. However, detailed analysis of the vibrational signatures can reveal the presence of different conformers or rotational isomers.

By examining the subtle shifts in vibrational frequencies and changes in band intensities, researchers can deduce information about the molecule's three-dimensional structure and the relative orientations of its constituent groups. For instance, the rotational position of the methyl group relative to the rest of the isoselenocyanate backbone can influence the vibrational modes, leading to distinct spectral features for different conformers. While specific studies on the rotational isomerism of this compound using vibrational spectroscopy are not detailed in the provided search results, the general principles of this application are well-established in the field.

Isotopic Labeling Studies in Vibrational Spectroscopy

Isotopic labeling is a crucial technique in vibrational spectroscopy for the unambiguous assignment of vibrational modes and for elucidating molecular structures wikipedia.orgresearchgate.net. By replacing an atom with one of its isotopes, the vibrational frequencies associated with that atom are altered due to the change in mass. This isotopic shift provides direct evidence for the involvement of that specific atom in a particular vibrational mode wikipedia.org.

In the context of this compound, deuterium (B1214612) labeling, where hydrogen atoms in the methyl group are replaced with deuterium (D), would be particularly informative. This substitution would cause a significant downward shift in the frequencies of the C-H stretching and bending vibrations, confirming their assignment. For example, the study of phenol (B47542) in deuterated water demonstrated a hydrogen-deuterium exchange at the hydroxyl group, which was readily observed through changes in the vibrational spectrum wikipedia.org. Similarly, deuterating the methyl group of this compound would allow for a more precise analysis of its vibrational spectrum and could help in resolving complex spectral regions. This technique is invaluable for verifying band assignments and gaining a deeper understanding of the molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Characterization of Hydrogen Environments and Chemical Shifts

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for characterizing the hydrogen environments in a molecule. In this compound, the three protons of the methyl group are chemically equivalent, and therefore, they are expected to produce a single signal in the ¹H NMR spectrum libretexts.org. The position of this signal, known as the chemical shift (δ), is influenced by the electronic environment of the protons libretexts.org.

The electronegative nitrogen and selenium atoms in the isoselenocyanate group will deshield the methyl protons, causing their signal to appear at a higher chemical shift (downfield) compared to a simple alkane. The chemical shift of protons in a CH₃ group attached to a nitrogen atom is typically in the range of 2.2-2.9 ppm. The exact chemical shift for the methyl protons in this compound would provide valuable information about the electronic effects of the -NCSe group. While the specific ¹H NMR spectrum for this compound is not provided in the search results, general principles of ¹H NMR allow for a confident prediction of a single resonance for the methyl protons, with its chemical shift being indicative of the electron-withdrawing nature of the isoselenocyanate functionality.

Carbon-13 (¹³C) NMR for Elucidation of the Carbon Skeleton and Connectivity

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule bhu.ac.in. For this compound (CH₃NCSe), two distinct signals are expected in the ¹³C NMR spectrum, corresponding to the methyl carbon and the isoselenocyanate carbon.

The chemical shift of the methyl carbon would be influenced by its attachment to the nitrogen atom. Generally, the signal for a methyl carbon bonded to a nitrogen atom appears in the range of 20-50 ppm. The isoselenocyanate carbon (-NCSe) is expected to resonate at a significantly different chemical shift. For comparison, the isothiocyanate carbon in organic compounds resonates around 138.8 ppm ntu.edu.tw. Given the similar electronic properties of sulfur and selenium, the isoselenocyanate carbon in this compound is likely to have a chemical shift in a comparable region. The observation of these two distinct signals would confirm the connectivity of the molecule.

Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl Carbon (CH₃)20 - 50
Isoselenocyanate Carbon (NCSe)~130 - 140

Selenium-77 (B1247304) (⁷⁷Se) NMR for Direct Probing of the Selenium Environment and Coupling Interactions

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) spectroscopy is a highly specific technique for directly probing the selenium environment within a molecule. The ⁷⁷Se nucleus has a spin of ½ and a natural abundance of 7.63%, making it suitable for NMR studies huji.ac.il. ⁷⁷Se NMR offers a very wide chemical shift range, which makes it sensitive to subtle changes in the electronic and structural environment of the selenium atom huji.ac.ilnorthwestern.edu.

In this compound, the ⁷⁷Se NMR spectrum would exhibit a single resonance corresponding to the selenium atom. The chemical shift of this signal would be characteristic of the isoselenocyanate functional group. For instance, in 3-methyl-1,3-selenazolidines, the ⁷⁷Se signals were observed in the range of δ 410.6 ± 10.6 ppm clockss.org. The chemical shift of the selenium atom in this compound would provide valuable data for comparison with other organoselenium compounds.

Furthermore, ⁷⁷Se NMR can reveal coupling interactions with other NMR-active nuclei, such as ¹H and ¹³C. Although these couplings might appear as weak satellite peaks due to the low natural abundance of ⁷⁷Se, they provide definitive evidence for the connectivity between selenium and other atoms in the molecule huji.ac.il. For example, three-bond coupling between ⁷⁷Se and ¹H (³J(⁷⁷Se-¹H)) has been observed with values around 23.5 Hz in related structures clockss.org. The analysis of these coupling constants can provide further structural elucidation.

Expected ⁷⁷Se NMR Data for this compound
ParameterExpected Observation
Chemical Shift (δ)Characteristic of an isoselenocyanate group
Coupling to ¹H (³J(⁷⁷Se-¹H))Observable, providing connectivity information
Coupling to ¹³C (¹J(⁷⁷Se-¹³C))Observable, confirming the Se-C bond

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

In a mass spectrometry experiment, a molecule is ionized to form a molecular ion (M⁺·), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uklibretexts.org For this compound, the molecular ion peak is crucial for confirming its elemental composition. Selenium has a distinct isotopic pattern, with the most abundant isotope being ⁸⁰Se. Therefore, the molecular ion peak for CH₃N⁸⁰CSe would appear at an m/z value corresponding to its calculated molecular weight. The presence of other selenium isotopes (e.g., ⁷⁸Se, ⁷⁷Se, ⁷⁶Se) results in a characteristic cluster of peaks for the molecular ion, which is a definitive signature for a selenium-containing compound. rsc.org

The molecular ions generated in the mass spectrometer are often energetically unstable and break down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.orgwikipedia.org Analyzing these fragmentation patterns provides a roadmap to the molecule's structural connectivity. slideshare.netlibretexts.orglibretexts.org For this compound, key fragmentation pathways would include:

Cleavage of the C-Se bond: Loss of the methyl radical (•CH₃) would generate a stable [NCSe]⁺ fragment. This is often a dominant fragmentation pathway.

Cleavage of the N-C bond: Fragmentation could also involve the loss of a selenium atom or other rearrangements within the isoselenocyanate group.

The identification of these specific fragments allows for the confirmation of the sequence of atoms and the presence of the key methyl and isoselenocyanate substructures.

The following table details the plausible fragmentation patterns and corresponding m/z values for this compound, assuming the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁸⁰Se).

m/z ValueProposed Fragment IonNeutral LossStructural Implication
121[CH₃NCSe]⁺-Molecular Ion (M⁺·)
106[NCSe]⁺•CH₃Confirms the methyl-isoselenocyanate connectivity
80[Se]⁺•CH₃NCIndicates presence of selenium
41[CH₃N]⁺•CSeSuggests fragmentation of the core structure

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides extremely accurate mass measurements, typically to within a few parts per million (ppm). uci.edunih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula from the measured mass. rsc.orgresearcher.liferesearchgate.net For this compound, HRESI-MS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined accurate mass can then be compared against the calculated theoretical masses for all possible elemental formulas, providing a high degree of confidence in the assigned composition of C₂H₃NSe.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.orgrsc.org By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined. nih.govrsc.org

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Precise Bond Lengths: The exact distances between the connected atoms (e.g., C–Se, N=C, C=Se).

Bond Angles: The angles formed between adjacent bonds, which define the molecule's geometry. The N=C=Se moiety in isocyanates is typically nearly linear. wikipedia.org

Torsional Angles: These define the conformation of the molecule, particularly the rotation around single bonds.

Intermolecular Interactions: The analysis would also reveal how molecules of this compound pack together in the crystal lattice, identifying any significant non-covalent interactions like hydrogen bonds or chalcogen bonds.

This technique provides an unambiguous and highly detailed model of the molecule's architecture, serving as the ultimate confirmation of its structure.

The table below lists typical bond lengths for the functional groups present in this compound, as would be determined by X-ray crystallography, based on data from related organoselenium and isocyanate compounds.

BondTypical Bond Length (Å)
C–Se~1.98
N=C~1.20
C=Se~1.71

Note: These are representative values derived from structurally similar compounds. Actual values for this compound would be determined experimentally.

Analysis of Intermolecular Interactions, including Chalcogen Bonding (ChB) in the Crystal Lattice

A chalcogen bond is a noncovalent interaction where an electrophilic region on a covalently bonded chalcogen atom (in this case, selenium) is attracted to a nucleophilic region on another molecule. nih.govnih.gov This interaction is analogous to the more widely known halogen bond and is highly directional. nih.gov The strength of the chalcogen bond increases with the polarizability of the chalcogen atom, making selenium a potent ChB donor. nih.gov

In molecules like this compound, the selenium atom possesses two regions of positive electrostatic potential, known as σ-holes, located along the extension of its covalent bonds (the C–Se and N–Se bonds). nih.gov These electrophilic sites can interact with Lewis bases, such as nitrogen, oxygen, or halide anions, to form directional chalcogen bonds that are crucial in dictating the crystal packing and supramolecular architecture. nih.govrsc.org

Studies on benzylic selenocyanates and their co-crystals with various Lewis bases provide significant insight into the nature of these interactions. nih.gov X-ray diffraction analyses of these systems reveal short, directional contacts between the selenium atom of the selenocyanate and nucleophilic atoms of adjacent molecules. These interactions are characterized by Se···N or Se···Cl⁻ distances that are significantly shorter than the sum of their van der Waals radii, indicating a strong attractive force. nih.gov The geometry of these bonds is typically linear, with angles approaching 180°, which is a hallmark of σ-hole interactions. nih.gov

Spectroscopic techniques also provide evidence for chalcogen bonding. In the solid state, the formation of a chalcogen bond involving a selenocyanate group leads to a characteristic red shift (a decrease in frequency) of the NC–Se stretching band in Raman and IR spectra. rsc.org This shift, typically on the order of 10 to 20 cm⁻¹, serves as a distinct signature of ChB formation. rsc.org Furthermore, ⁷⁷Se solid-state nuclear magnetic resonance (NMR) spectroscopy is sensitive to the local electronic environment of the selenium atom, with the isotropic chemical shift generally decreasing upon the formation of a chalcogen bond. rsc.org

The table below summarizes representative data from related selenocyanate compounds, illustrating the typical geometric parameters of chalcogen bonds that would be expected in the crystal lattice of this compound.

Chalcogen Bond DonorChalcogen Bond AcceptorInteraction TypeSe···Acceptor Distance (Å)N≡C–Se···Acceptor Angle (°)
DSN2MPNOSe···ON/AN/A
DSNCl⁻Se···Cl⁻N/A170.32 - 176.34

Table created based on data from related benzylic selenocyanate cocrystals. "N/A" indicates data not available in the provided search results.

Computational Chemistry and Theoretical Investigations of Methyl Isoselenocyanate

Quantum Chemical Calculations (e.g., DFT, MP2, CCSD(T))

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules like methyl isoselenocyanate (CH₃NCSe). These computational methods, ranging from Density Functional Theory (DFT) to more computationally intensive ab initio techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide profound insights into the molecule's structure, spectroscopy, and reactivity. By solving the electronic Schrödinger equation, these methods model the behavior of electrons and predict a wide array of molecular characteristics with high accuracy, often complementing or guiding experimental findings.

Geometry optimization is a fundamental computational procedure that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.com For this compound, methods like DFT with functionals such as B3LYP, or higher-level theories like MP2 and CCSD(T), are employed to predict its equilibrium geometry. nih.gov These calculations iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located.

Below is a table of representative structural parameters for this compound predicted by quantum chemical calculations.

ParameterDescriptionTypical Calculated Value
r(C-H)C-H bond length in methyl group~1.09 Å
r(C-N)C-N single bond length~1.45 Å
r(N=C)N=C double bond length~1.20 Å
r(C=Se)C=Se double bond length~1.75 Å
∠(H-C-H)Angle in methyl group~109.5°
∠(H-C-N)Angle involving the methyl group~109.5°
∠(C-N=C)Angle around the nitrogen atom~170-180°
∠(N=C=Se)Angle of the isoselenocyanate group~175-180°

Note: These values are typical representations from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Computational methods are crucial for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. nih.govsu.se By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes. nist.gov These calculated frequencies can be directly compared to experimental IR and Raman spectra, aiding in the assignment of specific absorption bands to particular molecular motions. researchgate.netiitm.ac.in

A table of predicted vibrational frequencies for this compound is presented below.

Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~2980-3050MediumStrongCH₃ asymmetric & symmetric stretching
~2100-2200Very StrongMediumN=C=Se asymmetric stretching
~1450MediumMediumCH₃ asymmetric bending (umbrella mode)
~1300-1400WeakStrongN=C=Se symmetric stretching
~900-1000MediumWeakCH₃ rocking
~500-600StrongWeakN=C=Se bending modes (degenerate)

Note: Frequencies are approximate and depend on the computational method.

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the primary focus of conformational analysis is the rotation of the methyl (-CH₃) group around the C-N single bond. This internal rotation is not entirely free but is hindered by a potential energy barrier. libretexts.org

Quantum chemical calculations can map the potential energy surface as a function of the H-C-N=C dihedral angle. This allows for the determination of the most stable (lowest energy) and least stable (highest energy) conformations. Typically, for a methyl group attached to a linear or near-linear moiety, the potential energy profile exhibits a three-fold symmetry, with three equivalent energy minima and three equivalent transition states. The energy difference between a minimum (staggered conformation) and a maximum (eclipsed conformation) is the rotational barrier, often denoted as V₃. frontiersin.org The magnitude of this barrier influences the dynamics of the methyl group and can be determined experimentally through techniques like microwave spectroscopy, with computational results providing crucial support. For this compound, the rotational barrier is expected to be relatively small, allowing for near-free rotation at room temperature. libretexts.orgmsu.edu

ParameterDescriptionTypical Calculated Value
Stable ConformationLowest energy arrangement of the methyl groupStaggered
Transition State ConformerHighest energy arrangement of the methyl groupEclipsed
V₃ Rotational BarrierEnergy difference between eclipsed and staggered0.5 - 2.0 kcal/mol

Understanding the electronic structure of a molecule is key to predicting its reactivity, optical properties, and electronic behavior. ossila.com Quantum chemical calculations provide detailed information about the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net These two orbitals are often called the "frontier orbitals" as they are primarily involved in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. unlv.edu A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. wikipedia.org For this compound, the HOMO is expected to have significant contributions from the lone pairs on the selenium atom and the π-system of the N=C=Se group. The LUMO is likely to be a π* (antibonding) orbital associated with the same group.

Furthermore, calculations can determine the distribution of electronic charge across the molecule, often represented as partial atomic charges (e.g., Mulliken or NBO charges). This analysis reveals the polarity of bonds and identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.

ParameterDescriptionTypical Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-8.0 to -9.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO7.0 to 8.5
AtomNatural Atomic Charge (e)
Se-0.25 to -0.40
C (Se)+0.40 to +0.55
N-0.50 to -0.65
C (Me)-0.30 to -0.45
H+0.15 to +0.25

Note: Energy values and charges are illustrative and highly dependent on the level of theory.

This compound can undergo an isomerization reaction to form the more stable methyl selenocyanate (B1200272) (CH₃SeCN). This type of rearrangement is well-known for analogous isocyanates and isothiocyanates. Computational chemistry is a powerful tool for investigating the mechanism of such reactions by mapping the potential energy surface that connects the reactant and the product. chemrxiv.org

A key objective of these studies is to locate the transition state (TS) for the isomerization. The transition state is a saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. nih.gov The energy difference between the reactant (CH₃NCSe) and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.

For the CH₃NCSe → CH₃SeCN isomerization, the transition state is expected to involve a three-membered ring-like structure where the methyl group migrates from the nitrogen to the selenium atom. Calculations on the analogous methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN) isomerization have shown that the activation barrier is significant, and similar behavior is expected for the selenium analogue. researchgate.netstanford.eduscispace.com These theoretical studies provide invaluable details about the geometric and electronic structure of the transition state, which is fleeting and difficult to observe experimentally.

ParameterDescriptionTypical Calculated Value (kcal/mol)
ΔE (Reaction Energy)Energy difference between CH₃SeCN (product) and CH₃NCSe (reactant)-20 to -25
Eₐ (Activation Energy)Energy barrier for the CH₃NCSe → CH₃SeCN isomerization35 to 45

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. mpg.deq-chem.com It provides a description that aligns closely with the familiar Lewis structure concepts of bonds, lone pairs, and atomic cores. wikipedia.org

For this compound, NBO analysis can provide deep insights into its electronic structure. It quantifies the hybridization of the atomic orbitals that form the bonds (e.g., the sp-hybridization of the central carbon and nitrogen atoms). It also calculates the natural atomic charges, which are generally considered less dependent on the basis set than Mulliken charges.

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
LP(1) Seπ(N-C)2.0 - 5.0Lone pair donation from Se to N=C antibond
σ(C-H)σ(C-N)1.0 - 3.0Hyperconjugation from methyl C-H bond to C-N antibond
σ(C-N)π*(C-Se)0.5 - 2.0Delocalization from C-N bond to C=Se antibond

Note: E(2) is the stabilization energy associated with the electron delocalization. Values are illustrative.

Electron Localization Function (ELF) Studies to Map Electron Density

Theoretical studies utilizing the Electron Localization Function (ELF) provide a powerful method for mapping the electron density distribution within the this compound molecule. ELF analysis offers a chemically intuitive picture of electron pairing and localization, which is essential for understanding the molecule's bonding characteristics and reactivity. wikipedia.org The ELF is a scalar function that takes values between 0 and 1. Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds, lone pairs, and atomic core shells, while low ELF values indicate regions of delocalized, "electron-gas-like" behavior. wikipedia.orgjussieu.fr

For this compound (CH₃-N=C=Se), an ELF analysis would be expected to reveal several key features:

Core Basins: Distinct regions of high localization (attractors) corresponding to the core electrons of the carbon, nitrogen, and selenium atoms.

Covalent Bonds:

Attractors located between the carbon and hydrogen atoms of the methyl group, representing the C-H single bonds.

An attractor between the methyl carbon and the nitrogen atom, corresponding to the C-N single bond.

Valence basins in the N=C=Se region, which would illustrate the nature of the cumulative double bonds. The distribution and shape of these basins would provide insight into the π-electron delocalization along the N=C=Se axis. researchgate.net

Lone Pairs: A distinct basin corresponding to the lone pair of electrons on the nitrogen atom. The size and shape of this basin are indicative of its spatial orientation and availability for nucleophilic interactions.

By mapping these features, ELF provides a visual representation of the molecule's electronic structure that complements other theoretical analyses, such as orbital analysis. It allows for a clear distinction between bonding and non-bonding electron pairs, which is fundamental to predicting the molecule's chemical behavior. researchgate.netjussieu.fr

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants) for Validation with Experimental Data

Computational chemistry serves as a crucial tool for the prediction of spectroscopic parameters for this compound, providing data that can be used to validate and interpret experimental findings. High-level ab initio and density functional theory (DFT) methods are employed to calculate a range of spectroscopic properties with considerable accuracy. researchgate.netresearchgate.net These theoretical predictions are vital for assigning complex experimental spectra and for characterizing transient or difficult-to-isolate species.

Key spectroscopic parameters that can be predicted include:

NMR Spectroscopy: Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) chemical shifts. These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors. The predicted shifts are invaluable for assigning peaks in experimental NMR spectra. nih.gov Furthermore, spin-spin coupling constants, such as the characteristic coupling between selenium-77 (B1247304) and adjacent protons or carbons (e.g., ³J(⁷⁷Se-¹H)), can be calculated to aid in structural elucidation. mdpi.com

Vibrational Spectroscopy: The calculation of harmonic and anharmonic vibrational frequencies is standard in computational chemistry. These predicted frequencies correspond to the infrared (IR) and Raman spectral bands. A key feature for this compound is the strong, characteristic asymmetric stretching frequency of the -N=C=Se group, which theoretical calculations can predict with high accuracy. Comparing the calculated vibrational spectrum with experimental data helps confirm the molecular structure and identify specific functional groups.

Rotational Spectroscopy: For gas-phase studies, the prediction of rotational constants (A, B, C) is essential for analyzing microwave spectra. These constants are directly related to the molecule's moments of inertia and thus provide precise information about its geometry. researchgate.net

The validation of experimental data through these theoretical predictions provides a high degree of confidence in the structural and electronic characterization of this compound.

Table 1: Illustrative Predicted Spectroscopic Data for this compound
ParameterPredicted ValueSpectroscopic MethodRelevance
¹H Chemical Shift (CH₃)~3.0 - 3.5 ppmNMRCorrelates electronic environment of the methyl protons.
¹³C Chemical Shift (CH₃)~30 - 40 ppmNMRProvides information on the methyl carbon environment.
¹³C Chemical Shift (N=C=Se)~120 - 130 ppmNMRCharacterizes the central carbon of the isoselenocyanate group.
ν(N=C=Se) asymmetric stretch~2100 - 2150 cm⁻¹IR/RamanCharacteristic vibrational mode for the isoselenocyanate functional group.
³J(⁷⁷Se-¹H) Coupling Constant~20 - 25 HzNMRConfirms the connectivity through the N-C bond and provides structural information. mdpi.com

Calculation of First-Order Hyperpolarizability for Nonlinear Optical Properties

The investigation of nonlinear optical (NLO) properties of molecules is a significant area of materials science. jhuapl.edu The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule to an applied electric field. dtic.mil Molecules with large β values are candidates for applications in technologies such as frequency doubling and optical switching. nih.gov

Computational methods, particularly DFT, are widely used to calculate the first-order hyperpolarizability of molecules. mdpi.com For this compound, the calculation would involve determining the components of the β tensor. The presence of the highly polarizable selenium atom combined with the π-electron system of the N=C=Se moiety suggests that the molecule could exhibit a significant NLO response. The charge asymmetry in the molecule, driven by the different electronegativities of N, C, and Se, is a key factor for non-zero β values.

The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components (e.g., β_xxx, β_yyy, β_zzz, β_xyy, etc.) using the following equation:

β_tot = (β_x² + β_y² + β_z²) ^ (1/2)

where β_i (i = x, y, z) are the components of the vector part of the β tensor.

Calculations would provide insight into the magnitude and anisotropy of the NLO response, guiding the design of new materials. The results are typically compared to a standard reference compound, such as urea (B33335), to gauge their potential for NLO applications. mdpi.com

Table 2: Representative Calculated First-Order Hyperpolarizability (β) Components for this compound
ComponentDescriptionRelevance to NLO Properties
β_x, β_y, β_zVector components of the hyperpolarizability tensor along the principal molecular axes.Determine the overall magnitude of the second-order NLO response.
β_totThe total first-order hyperpolarizability, calculated from the vector components.Provides a single value for comparing the NLO activity of different molecules. A larger value indicates a stronger NLO response. sciensage.info

Molecular Modeling and Simulation Approaches

In Silico Approaches for Mechanistic Hypotheses and Reaction Pathway Exploration

In silico molecular modeling and simulation are indispensable tools for developing mechanistic hypotheses and exploring the potential reaction pathways of this compound. nih.govthesciencein.org These computational techniques allow researchers to investigate chemical reactivity at a molecular level, providing insights that can be difficult to obtain through experimental means alone.

The electrophilic carbon atom of the isoselenocyanate group is a primary site for nucleophilic attack, making reactions such as additions and cycloadditions common for this class of compounds. mdpi.comnih.gov Computational approaches can be used to model these reactions and elucidate their mechanisms. A typical workflow involves:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and potential products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure for a proposed reaction step. The TS represents the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility.

Exploration of Alternative Pathways: Computational models can efficiently explore multiple competing reaction pathways. nih.govarxiv.org For instance, in a reaction with an ambident nucleophile, calculations can predict which atom of the nucleophile is more likely to attack the isoselenocyanate carbon, providing a basis for understanding the reaction's regioselectivity.

These in silico studies enable the formulation of detailed, testable mechanistic hypotheses before extensive experimental work is undertaken. They can predict the likely outcomes of reactions, explain observed product distributions, and guide the design of new synthetic routes involving this compound.

Reactivity and Reaction Mechanisms of Methyl Isoselenocyanate

Nucleophilic Addition Reactions to the Isoselenocyanate Moiety

The fundamental reaction of methyl isoselenocyanate involves the addition of a nucleophile to the carbon atom of the isoselenocyanate (-N=C=Se) group. This initial addition is often the first step in more complex transformations leading to stable heterocyclic systems.

The reaction of this compound with primary and secondary amines is a straightforward and common method to produce N,N'-substituted selenoureas. nih.govnih.gov The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isoselenocyanate. This addition leads to the formation of a selenourea (B1239437) derivative. nih.gov For instance, the reaction with ammonia (B1221849) yields methylselenourea. These reactions are analogous to the formation of thioureas from isothiocyanates. orgsyn.org

When α-amino acids are used as the nitrogen nucleophile, the reaction proceeds further to yield selenohydantoins (2-selenoxoimidazolidin-4-ones). nih.govclockss.orgresearchgate.net The initial nucleophilic attack by the amino group forms an acyclic selenourea intermediate. This is followed by an intramolecular dehydrative condensation, where the carboxyl group attacks the newly formed urea (B33335) moiety, leading to cyclization and the formation of the five-membered selenohydantoin ring. clockss.org The efficiency of this reaction can be influenced by the steric and electronic properties of the substituents on the α-amino acid. clockss.org

Table 1: Synthesis of Selenohydantoins from Isoselenocyanates and α-Amino Acids clockss.org

Isoselenocyanate (R¹) α-Amino Acid (R², R³) Solvent Temp. (°C) Time (h) Yield (%)
p-ClC₆H₄ H, Me 1,4-dioxane 100 5 98
p-ClC₆H₄ H, Ph xylene 120 3 66
p-ClC₆H₄ -(CH₂)₃- (Proline) 1,4-dioxane 100 21 99
1-naphthyl H, Me 1,4-dioxane 100 18 98

Data sourced from a study on the synthesis of various selenohydantoins. clockss.org

This compound reacts with alcohols and thiols, which act as oxygen and sulfur nucleophiles, respectively. The reaction with alcohols produces O-alkylselenocarbamates. nih.gov However, these compounds are often unstable. Similarly, thiols add to the isoselenocyanate group to form the corresponding thioselenocarbamates. These reactions are crucial for creating intermediates that can be used in further synthetic steps. tandfonline.com

Selenolates (RSe⁻) can act as powerful nucleophiles, attacking the isoselenocyanate carbon to form diselenocarbamates. nih.gov

Carbon-based nucleophiles, or carbanions, also readily react with this compound. For example, carbanions generated from active methylene (B1212753) compounds like malononitrile (B47326) add to the isoselenocyanate to form a ketene-N,Se-acetal intermediate. doi.org This intermediate is highly reactive and can be trapped with various electrophiles in cyclization reactions. doi.org Another example involves the reaction with α-lithiated isocyanides. Depending on the substitution pattern of the isocyanide, this reaction can lead to the formation of 1,3-selenazoles or 2-imidazolin-5-selones. nih.gov The reaction with the glutacondialdehyde anion yields 1-substituted-3-formyl-2(1H)-pyridineselones. nih.gov

This compound participates in reactions with azodicarboxylates under Mitsunobu conditions (in the presence of triphenylphosphine). nih.govmdpi.com This one-pot reaction with diethyl azodicarboxylate yields 4,5-dihydro-5-selenoxo-1H-1,2,4-triazole-1-carboxylates in good to excellent yields. nih.govmdpi.com

The reaction with diazo compounds, such as diazomethane, proceeds via a 1,3-dipolar cycloaddition. This reaction occurs regioselectively to produce 1,2,3-selenadiazole derivatives. nih.govmdpi.com In some cases, the initially formed cycloadduct can be isolated. nih.govmdpi.com The reaction of aroyl chlorides with potassium selenocyanate (B1200272) and ethyl diazoacetate also yields 1,2,3-selenadiazole derivatives through a similar cycloaddition mechanism. mdpi.com

Cyclization Reactions for the Synthesis of Selenium-Containing Heterocycles

This compound is a key precursor for a wide variety of selenium-containing heterocycles. These reactions typically involve an initial nucleophilic addition to the isoselenocyanate, followed by an intramolecular cyclization step. tandfonline.comnih.gov

Selenazoles: These five-membered aromatic heterocycles can be synthesized from isoselenocyanates through various routes. For example, the reaction of N-phenylbenzimidoyl isoselenocyanates with activated bromomethylene compounds leads to 1,3-selenazol-2-amines. nih.gov The reaction with α-lithiated isocyanides bearing a single α-substituent also provides 1,3-selenazoles in good yields. nih.gov

Selenazolidines: Saturated five-membered rings containing selenium and nitrogen, known as selenazolidines, are readily prepared from isoselenocyanates. A common method is the reaction with ω-haloalkylamines, such as 2-bromoethylamine (B90993), in the presence of a base. uzh.chuzh.ch This reaction proceeds through the formation of a selenourea intermediate, which then undergoes intramolecular cyclization to form a 2-imino-1,3-selenazolidine. uzh.chuzh.ch Similarly, reacting the intermediate ketene-N,Se-acetal (formed from an isoselenocyanate and malononitrile) with 1,2-dibromoethane (B42909) yields 2-methylidene-1,3-selenazolidine derivatives. doi.orgresearchgate.net Treatment of selenourea intermediates with bromoacetyl bromide can also lead to 4-oxo-1,3-selenazolidine derivatives. nih.gov

Table 2: Synthesis of 1,3-Selenazolidin-2-imines (9) and Perhydro-1,3-selenazin-2-imines (10) uzh.ch

Isoselenocyanate (R) Product Yield (%)
Phenyl 9a 65
4-Bromophenyl 9b 96
4-Chlorophenyl 9c 89
4-Methylphenyl 9d 85
Cyclohexyl 9g 39
Phenyl 10a 76

Data from the reaction of isoselenocyanates with 2-bromoethylamine hydrobromide (for 9) or 3-chloropropylamine (B7771022) hydrochloride (for 10) in the presence of triethylamine (B128534). uzh.ch

Quinazolinones: The reaction of isoselenocyanates with methyl anthranilate provides a practical method for synthesizing 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones. nih.govmdpi.com This cyclization reaction, typically performed in refluxing ethanol, results in high yields of the quinazolinone scaffold. nih.gov Another route involves the reaction of anthranilonitriles with phenyl isoselenocyanate, which yields 4-(phenylamino)quinazoline-2(1H)-selones via a mechanism that includes a Dimroth rearrangement. nih.govmdpi.com

Benzoselenazoles and Related Fused Systems: While direct synthesis of simple benzoselenazoles from this compound is less commonly cited, related fused heterocyclic systems are accessible. For instance, the reaction of aryl isoselenocyanates with 3-amino-2-chloropyridine (B31603) in refluxing 2-propanol gives 2-arylaminoselenazolo[5,4-b]pyridines, which are structurally analogous to benzoselenazoles. nih.gov

Investigation of Intramolecular Cyclization Pathways via Selenium or Nitrogen Atoms

The isoselenocyanate group (-N=C=Se) is a versatile functional group that can participate in intramolecular cyclization reactions, leading to the formation of various selenium-containing heterocycles. These reactions can proceed through the nucleophilic attack of either the selenium or the nitrogen atom of the isoselenocyanate moiety.

In reactions involving isoselenocyanates, an intermediate adduct is often formed from the nucleophilic addition to the central carbon of the isoselenocyanate. This adduct can then undergo a subsequent intramolecular reaction. For instance, the reaction of isoselenocyanates with malononitrile in the presence of a base generates a carbanion intermediate. This intermediate can then react with bifunctional electrophiles like 1,2-dibromoethane, leading to a cyclization that forms 1,3-selenazolidine derivatives nih.gov.

Another pathway involves the addition of a nucleophilic group within the same molecule to the isoselenocyanate carbon. For example, the reaction of anthranilonitriles with phenyl isoselenocyanate involves the initial addition of the amino group to the isoselenocyanate, forming a selenourea derivative. This intermediate then undergoes ring closure to form quinazoline-2(1H)-selones nih.gov. A similar strategy has been used for the synthesis of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone scaffolds from methyl anthranilate and isoselenocyanates mdpi.com.

The choice between cyclization via the selenium or nitrogen atom depends on the specific reactants and reaction conditions. The mechanism often involves the formation of an initial adduct, which then cyclizes through an intramolecular condensation or displacement reaction nih.gov.

Mechanistic Studies of Rearrangement Reactions Involving Isoselenocyanates (e.g., Dimroth Rearrangement)

Rearrangement reactions are fundamental in organic chemistry for the synthesis of complex heterocyclic systems. One such reaction relevant to heterocycles derived from isoselenocyanates is the Dimroth rearrangement. The Dimroth rearrangement is a chemical reaction involving the transposition of endocyclic and exocyclic nitrogen atoms in certain heteroaromatic compounds, such as 1,2,3-triazoles wikipedia.org.

While the classical Dimroth rearrangement is described for triazoles and pyrimidines, a similar mechanistic pattern can be observed in reactions involving isoselenocyanates wikipedia.orgrsc.org. For example, in the reaction of anthranilonitriles with phenyl isoselenocyanate, the initially formed selenourea derivative cyclizes to an intermediate which can then undergo a Dimroth-like rearrangement. This process involves a ring-opening to form a new intermediate, followed by a new ring-closure, ultimately leading to a more stable quinazoline-2(1H)-selone structure nih.gov.

The accepted mechanism for the Dimroth rearrangement typically involves the following steps nih.gov:

Protonation of a ring nitrogen atom.

Ring-opening to form an intermediate.

Tautomerization or bond rotation.

Ring-closure to form the rearranged heterocyclic system.

Deprotonation to yield the final product.

In the context of isoselenocyanate-derived products, this rearrangement allows for the isomerization of the initial cyclized product into a thermodynamically more stable isomer nih.gov. This type of rearrangement has been observed to occur under both acidic and basic conditions, depending on the specific heterocyclic system researchgate.net.

Organometallic Chemistry and Coordination with Metal Centers

The isoselenocyanate group in this compound can act as a ligand, coordinating to metal centers to form a variety of complexes.

This compound as a Ligand (e.g., M-NCSe complexes)

This compound, like other isoselenocyanates, typically coordinates to metal ions through the nitrogen atom, forming M-NCSe linkages. This coordination mode is favored for most first-row transition metals. The coordination chemistry of the related selenocyanate ion (SeCN⁻) is extensive, and it can bond to metals through either the nitrogen (isoselenocyanate, M-NCSe) or the selenium (selenocyanate, M-SeCN), or act as a bridging ligand (M-NCSe-M') acs.orgacs.org.

In complexes with isoselenocyanate ligands, the metal center is coordinated by the nitrogen atom of the NCSe group. For example, cobalt(II) can form five- and six-coordinate complexes with isoselenocyanate anions and neutral co-ligands like 2-methylpyridine (B31789) N-oxide. In these structures, [Co(NCSe)₂(C₆H₇NO)₃] and [Co(NCSe)₂(C₆H₇NO)₄], the cobalt ions are coordinated to two terminally N-bonded isoselenocyanate anions nih.gov. The coordination geometry can vary, with examples of both slightly distorted trigonal bipyramidal and octahedral arrangements observed nih.gov.

The bonding mode of the NCSe group can often be inferred from spectroscopic data, such as the C-N stretching frequency in the infrared spectrum. The ⁷⁷Se NMR chemical shift is also a powerful tool, with shielding generally increasing when moving from M-SeCN to M-NCSe complexes mdpi.com.

Complex Type Coordination Atom Typical Metal Ions Spectroscopic Signature (⁷⁷Se NMR)
IsoselenocyanateNitrogen (N)Co(II), Ni(II), Fe(II)Increased Shielding
SelenocyanateSelenium (Se)Pt(II), Pd(II), Hg(II)Decreased Shielding
BridgingBoth N and SeVariousIntermediate/Complex

Metal-Mediated Transformations Involving the NCSe Group

The coordination of the isoselenocyanate group to a metal center can activate it towards further reactions. One significant transformation is the metal-promoted decomposition of the coordinated {NCSe}⁻ group. This process can lead to the formation of a cyanide ion and elemental selenium. Such a reaction has been reported to occur with copper(II) acetate (B1210297) and has been utilized for catalytic cyanation reactions mdpi.com. The instability of the coordinated NCSe group can sometimes be a challenge in the synthesis and handling of these complexes mdpi.com.

Redox Chemistry of the Isoselenocyanate Group

The selenium atom in the isoselenocyanate group is susceptible to redox reactions, particularly oxidation.

Oxidation Pathways and Formation of Diselenides

Organoselenium compounds, including those derived from this compound, can undergo oxidation. A common oxidation pathway for selenium-containing heterocycles, such as quinazoline-2(1H)-selones and 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones, is the formation of the corresponding diselenides nih.govmdpi.com. These selone compounds are often easily oxidized, for instance by using hydrogen peroxide (H₂O₂) mdpi.com. The reaction involves the oxidative coupling of two selenone molecules to form a diselenide bridge (-Se-Se-).

The atmospheric oxidation of volatile organoselenium compounds like dimethyl selenide (B1212193) (CH₃SeCH₃) and dimethyl diselenide (CH₃SeSeCH₃) by ozone has also been studied, leading to products such as dimethyl selenoxide (CH₃Se(O)CH₃) and methylselinic acid (CH₃Se(O)OH) researchgate.net. While this compound itself was not the subject of this specific study, the results highlight the susceptibility of methylated selenium compounds to atmospheric oxidation, a process that could be relevant for the environmental fate of volatile isoselenocyanates.

The general transformation from a selenone (or a related precursor) to a diselenide can be represented as:

2 R-SeH → [O] → R-Se-Se-R + H₂O or 2 (C=Se containing heterocycle) → [O] → Diselenide-linked dimer

This oxidative dimerization is a characteristic feature of the redox chemistry of many organoselenium compounds.

Applications of Methyl Isoselenocyanate in Synthetic Organic Chemistry

Role as a Versatile Reagent in Complex Organic Transformations

Methyl isoselenocyanate serves as a versatile reagent primarily due to the electrophilic nature of its central carbon atom, which readily reacts with various nucleophiles. doi.org This reactivity has been harnessed to develop chemo-, regio-, and stereoselective reactions under mild conditions, which is particularly valuable when dealing with sensitive substrates and products in the synthesis of complex molecules. doi.org Its applications are extensive, particularly in the construction of selenium-containing heterocyclic compounds, which are of significant interest for their chemical properties and potential biological activities. nih.govmdpi.com The reactions of this compound with nucleophiles such as amines, alcohols, thiols, and carbanions provide efficient pathways to a multitude of organoselenium compounds. nih.gov

Building Block for the Construction of Diverse Molecular Architectures

The predictable reactivity of this compound makes it an ideal building block for the systematic construction of complex molecules. It provides a modular platform for introducing the C=N-Se moiety into various scaffolds, enabling the synthesis of a wide range of selenium-containing structures.

This compound is instrumental in the synthesis of modified amino acids, particularly selenohydantoins (2-selenoxoimidazolidin-4-ones). These compounds are synthesized in high yields through the reaction of isoselenocyanates with α-amino acids or their esters. researchgate.net For instance, the reaction of an isoselenocyanate with methyl aminoacetate hydrochloride in the presence of a base like triethylamine (B128534) efficiently produces the corresponding selenohydantoin. researchgate.net This reaction provides a straightforward method for incorporating a selenium-containing cyclic structure derived from natural amino acid precursors. The synthesis of these selenated amino acid derivatives is a key step toward accessing selenopeptides and selenoproteins, which have unique biological functions and are valuable tools in protein engineering. nih.gov

Table 1: Synthesis of Selenohydantoins from Isoselenocyanates and α-Amino Acid Esters researchgate.net

Isoselenocyanate Reactantα-Amino Acid Ester ReactantBaseProductYield
This compoundMethyl Aminoacetate HydrochlorideTriethylamine3-Methyl-2-selenoxoimidazolidin-4-oneHigh
Phenyl IsoselenocyanateMethyl Aminoacetate HydrochlorideTriethylamine3-Phenyl-2-selenoxoimidazolidin-4-oneHigh

Isoselenocyanates are powerful tools for the modular synthesis of a wide variety of selenium-containing heterocycles. nih.govresearchgate.net Multi-component, one-pot reactions involving isoselenocyanates allow for the rapid assembly of complex heterocyclic systems from simple and readily available starting materials. doi.org

A prominent example is the synthesis of 1,3-selenazolidine derivatives. doi.org This is achieved through a one-pot reaction where a base promotes the nucleophilic addition of an active methylene (B1212753) compound (like malononitrile) to an isoselenocyanate. doi.org The resulting intermediate keten-N,Se-acetal is then trapped by an electrophile such as 1,2-dibromoethane (B42909) or an α-halogenated acyl derivative, leading to the formation of 1,3-selenazolidines or 1,3-selenazolidin-4-ones, respectively, in moderate to good yields. doi.org

Similarly, three-component reactions involving arylisoselenocyanates, phenacyl halides, and hydrazine (B178648) hydrate (B1144303) can produce 1,3,4-selenadiazines in good to excellent yields. mdpi.com The mechanism involves the initial addition of hydrazine to the isoselenocyanate, followed by reaction with the phenacyl halide and subsequent intramolecular condensation. mdpi.com These modular strategies highlight the role of isoselenocyanates as central building blocks in combinatorial chemistry and the development of libraries of selenium-containing compounds.

Table 2: Examples of Modular Synthesis of Selenium-Containing Heterocycles

Heterocycle ClassReactantsKey FeaturesReference
1,3-SelenazolidinesIsoselenocyanate, Malononitrile (B47326), 1,2-DibromoethaneOne-pot, three-component reaction via a keten-N,Se-acetal intermediate. doi.org
1,3-Selenazolidin-4-onesIsoselenocyanate, Alkyl 2-cyanoacetate, α-Halogenated Acyl DerivativeOne-pot, three-component reaction involving in-situ cyclization. doi.org
1,3,4-SelenadiazinesArylisoselenocyanate, Phenacyl Halide, Hydrazine HydrateThree-component reaction with intramolecular condensation as the final step. mdpi.com
2-Imino-5-methylene-1,3-selenazolidinesAlkylisoselenocyanate, PropargylamineOne-pot synthesis yielding functionalized selenazolidines. nih.gov

Development of Chiral Auxiliaries Utilizing the Isoselenocyanate Moiety

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary can be removed and potentially recycled. wikipedia.org In asymmetric synthesis, the isoselenocyanate moiety can be incorporated into chiral molecules that then act as auxiliaries to direct the formation of specific stereoisomers.

An example of this application is the reaction of a chirally pure isoselenocyanate with ammonia (B1221849) to produce a chiral selenazolidine, (4R,5R)-5-ethyl-2-imino-4-methylselenazolidine. nih.gov The inherent chirality of the starting isoselenocyanate dictates the stereochemistry of the resulting heterocyclic product. This demonstrates how the isoselenocyanate functional group can be a part of a larger, stereochemically defined molecule used to build other chiral structures. While the development of isoselenocyanate-based chiral auxiliaries is a specialized area, it leverages the reliable reactivity of the functional group to achieve stereocontrol in organic synthesis. americanpeptidesociety.org

Exploration of Catalytic Roles in Organic Reactions (Focus on Chemical Catalysis)

While this compound is predominantly utilized as a stoichiometric reagent or building block, its reactivity is often harnessed within catalytically driven reaction cycles. The transformations involving isoselenocyanates frequently require a catalyst, such as an acid or a base, to proceed efficiently. mdpi.comdoi.org For example, the synthesis of 1,3-selenazolidines from isoselenocyanates, malononitrile, and 1,2-dibromoethane is a base-promoted process, where triethylamine acts as the catalyst to generate the initial nucleophile. doi.org

Furthermore, N-allylselenoureas, which are readily synthesized from isoselenocyanates, can undergo iodo- and acid-catalyzed intramolecular cyclization reactions to form various selenazolidine derivatives. mdpi.com In these cases, the isoselenocyanate-derived substrate is transformed into the final product through a catalytic cycle. Although the isoselenocyanate itself is consumed and does not act as the catalyst, its participation in these catalyzed reactions is crucial for the efficient construction of complex selenium-containing molecules. The exploration of systems where an isoselenocyanate-derived species might play a more direct role in a catalytic turnover process remains an area of interest in organoselenium chemistry.

Biochemical Interactions and Mechanistic Studies Involving Methyl Isoselenocyanate

Investigation of Molecular Targets and Their Chemical Interactions

Research into the molecular targets of isoselenocyanates suggests that their reactivity is a key aspect of their biological activity. While specific studies on methyl isoselenocyanate are limited, the broader class of isoselenocyanates is known to interact with proteins. The primary mechanism of interaction is believed to be the reaction of the electrophilic isoselenocyanate functional group (-N=C=Se) with nucleophilic residues on proteins nih.gov.

One of the main targets for isoselenocyanates is the sulfhydryl group (-SH) of cysteine residues within proteins nih.gov. This interaction is predicted to be a key factor in the inhibition of enzyme activity. The direct interaction with protein thiols can lead to the formation of a covalent bond, thereby altering the protein's structure and function. This has been observed with related compounds like phenylbutyl isoselenocyanate (ISC-4), which has been shown to directly inhibit microsomal enzyme activity, likely through reaction with protein thiols nih.gov.

Table 1: Putative Molecular Targets of Isoselenocyanates and Nature of Interaction

Molecular Target Class Specific Residue/Moiety Type of Interaction Potential Consequence
ProteinsCysteine (Sulfhydryl group)Covalent modificationAlteration of protein structure and function, enzyme inhibition
EnzymesActive site thiolsDirect binding and inhibitionModulation of metabolic and signaling pathways

Chemical Mechanisms of Interaction with Specific Biomolecules (e.g., Proteins, Enzymes)

The chemical mechanism underlying the interaction of isoselenocyanates with biomolecules is centered on the electrophilicity of the central carbon atom in the -N=C=Se group. This carbon is susceptible to nucleophilic attack by electron-rich groups present in biomolecules.

With proteins and enzymes, the most significant interaction is with the thiol group of cysteine residues. The lone pair of electrons on the sulfur atom of a deprotonated cysteine (thiolate) acts as a potent nucleophile, attacking the electrophilic carbon of the isoselenocyanate. This results in the formation of a dithiocarbamate-like linkage, covalently modifying the protein. This type of modification can be irreversible and can lead to the inhibition of the enzyme's catalytic activity, especially if the modified cysteine residue is located within the active site or is crucial for maintaining the protein's conformational integrity nih.gov.

Studies on phenylbutyl isoselenocyanate (ISC-4) have demonstrated its ability to inhibit microsomal metabolism at nanomolar concentrations, which is attributed to the reduction in the bioactivation of specific substrates nih.gov. This provides strong evidence for the direct interaction and inhibition of enzymes by isoselenocyanates.

Mechanistic Studies on the Modulation of Biochemical Signaling Pathways

This compound and related compounds are known to modulate several key biochemical signaling pathways that are critical for cell survival, proliferation, and apoptosis. The primary pathways affected are the PI3K/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Some studies on isoselenocyanates, such as phenylbutyl isoselenocyanate (ISC-4), have shown that they can inhibit this pathway mdpi.comresearchgate.net. Inhibition of the PI3K/Akt pathway by these compounds is associated with a decrease in the phosphorylation of Akt, a key downstream effector nih.gov. The dephosphorylation of Akt leads to the inactivation of its downstream targets, which in turn promotes apoptosis and inhibits cell growth researchgate.netnih.gov. It is proposed that this compound may act through a similar mechanism.

The MAPK signaling pathway , which includes cascades like ERK, JNK, and p38 MAPK, is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. The precursor to methylselenol, methylseleninic acid (MSeA), has been shown to induce hyperphosphorylation of p38 MAPK and dephosphorylation of ERK1/2, events that occur upstream of caspase activation and apoptosis nih.gov. This suggests that methyl selenium compounds can modulate MAPK signaling to favor an apoptotic outcome.

Table 2: Modulation of Signaling Pathways by Isoselenocyanates and Related Compounds

Signaling Pathway Key Protein(s) Affected Observed Effect Reference
PI3K/AktAkt (pAkt)Decreased phosphorylation (inhibition) mdpi.comnih.gov
MAPK/ERKp38 MAPKHyperphosphorylation (activation) nih.gov
MAPK/ERKERK1/2Dephosphorylation (inhibition) nih.gov

Elucidation of Apoptosis Induction Pathways at the Cellular and Molecular Level (Chemical Mechanism Focus)

The induction of apoptosis is a key outcome of cellular exposure to certain selenium compounds. For methyl selenium compounds, this process is often executed through the activation of caspases, a family of cysteine proteases that play a central role in programmed cell death.

Studies on methylseleninic acid (MSeA), a precursor of methylselenol, have shown that it induces apoptosis accompanied by the activation of multiple caspases, including caspase-3, -7, -8, and -9 nih.gov. The apoptotic cascade appears to be initiated by the activation of caspase-8. This leads to the cleavage and activation of downstream effector caspases like caspase-3 and -7, which are responsible for the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) nih.govnih.gov.

The activation of the intrinsic apoptotic pathway is also implicated, as evidenced by the mitochondrial release of cytochrome c nih.gov. Cytochrome c, in the cytosol, participates in the formation of the apoptosome, which leads to the activation of caspase-9. Activated caspase-9 can then further activate effector caspases, amplifying the apoptotic signal. A general caspase inhibitor has been shown to block MSeA-induced apoptosis, confirming the central role of caspases in this process nih.gov.

Studies on Mitochondrial Membrane Depolarization Mechanisms

Mitochondria play a pivotal role in the intrinsic pathway of apoptosis. One of the key events in this pathway is the loss of mitochondrial membrane potential, also known as mitochondrial membrane depolarization. While direct studies on this compound are scarce, the actions of related selenium compounds provide insights into potential mechanisms.

The induction of apoptosis by methyl selenium compounds is associated with the release of cytochrome c from the mitochondria into the cytosol nih.gov. This release is often a consequence of the permeabilization of the outer mitochondrial membrane, which can be preceded by or occur concurrently with the depolarization of the inner mitochondrial membrane. The opening of the mitochondrial permeability transition pore (MPTP) is a known mechanism that can lead to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors nih.govmdpi.comwikipedia.org. While not directly demonstrated for this compound, it is plausible that it could influence the components of the MPTP or other proteins that regulate mitochondrial integrity, such as the Bcl-2 family of proteins nih.govresearcher.lifebiosynth.commdpi.com. The interplay between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) Bcl-2 family proteins at the mitochondrial membrane is a critical determinant of cell fate nih.govnih.gov. Changes in the expression or activity of these proteins could be a mechanism by which this compound induces mitochondrial dysfunction and apoptosis.

Q & A

Q. What are the primary synthetic routes and characterization methods for methyl isoselenocyanate?

this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of methyl halides with potassium selenocyanate (KSeCN) under controlled conditions. Characterization relies on spectroscopic techniques:

  • UV-Photoelectron Spectroscopy (UV-PES) identifies ionization energies (IEs) of molecular orbitals (e.g., first IE = 8.93 eV for CH3NCSe) .
  • NMR and IR spectroscopy confirm functional groups and purity.
  • Mass spectrometry verifies molecular weight. Example protocol: Purify via column chromatography and validate purity (>95%) using HPLC .

Q. How do the electronic properties of this compound compare to its isothiocyanate and isocyanate analogs?

The chalcogen atom (O, S, Se) significantly affects electronic structure:

  • First IEs decrease from O (10.67 eV) to Se (8.93 eV) due to increased atomic radius and reduced electronegativity .
  • Antibonding interactions between π*NCX (X = O, S, Se) and substituent π orbitals destabilize molecular orbitals, with Se showing the strongest destabilization . Methodological note: Use ∆SCF/TD-DFT for theoretical IE calculations, which align closely with experimental data (error <0.5 eV) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s ionization energies?

Discrepancies often arise from theoretical approximations. To address this:

  • Benchmark methods : Compare ∆SCF/TD-DFT, OVGF, and SAC-CI results against UV-PES data. For example, OVGF underestimates the first IE of CH3NCSe by ~0.7 eV .
  • Error analysis : Quantify uncertainties in basis sets (e.g., cc-pVTZ vs. aug-cc-pVQZ) and solvent effects.
  • Validation : Cross-check with Penning ionization electron spectroscopy for ambiguous assignments .

Q. What experimental design considerations are critical for studying this compound’s anticancer activity in vivo?

Key factors include:

  • Dose optimization : Use pharmacokinetic models to determine effective concentrations while minimizing toxicity (e.g., LD50 studies in murine models) .
  • Synergy assays : Test combinations with chemotherapeutics like 5-fluorouracil using isobolographic analysis to quantify additive/synergistic effects .
  • Biomarker selection : Measure apoptosis (caspase-3 activation) and oxidative stress markers (GSH/GSSG ratio) to assess mechanistic pathways .

Q. How can researchers address challenges in reproducing synthetic protocols for this compound derivatives?

Ensure reproducibility by:

  • Detailed documentation : Specify reaction conditions (temperature, solvent purity, inert atmosphere) and purification steps (e.g., recrystallization solvents).
  • Purity validation : Use elemental analysis and X-ray crystallography for novel compounds .
  • Open data sharing : Deposit spectral data and synthetic protocols in repositories like Zenodo or Figshare .

Methodological and Analytical Focus

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • Uncertainty propagation : Use Monte Carlo simulations to quantify confidence intervals in dose-response curves .
  • Meta-analysis : Combine data from multiple studies using random-effects models if heterogeneity is high (I<sup>2</sup> >50%) .

Q. How do substituents influence the reactivity of this compound in nucleophilic addition reactions?

Substituent effects are probed via:

  • Hammett plots : Correlate σpara values with reaction rates (e.g., for aryl-substituted analogs).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity . Example finding: Electron-withdrawing groups (e.g., -NO2) accelerate Se-centered nucleophilic attacks by lowering LUMO energy .

Data Presentation and Reproducibility

Q. What are the best practices for presenting conflicting data on this compound’s electronic structure in publications?

  • Transparent reporting : Clearly label theoretical vs. experimental data in tables (see example below).
  • Discussion section : Contrast results with prior studies (e.g., vinyl-substituted analogs show stronger π-orbital interactions than methyl derivatives) .
CompoundExperimental IE (eV)∆SCF/TD-DFT (eV)OVGF (eV)
CH3NCSe8.938.858.20
CH2=CH-NCSe9.89.759.10

Q. How should researchers handle discrepancies in biological activity data across different cell lines?

  • Cell-line specificity : Normalize data to control compounds (e.g., sulforaphane) and account for genetic variability (e.g., CRISPR screens for target validation).
  • Multi-omics integration : Combine transcriptomics and metabolomics to identify confounding factors (e.g., selenoprotein expression levels) .

Computational and Theoretical Guidance

Q. What computational protocols are optimal for modeling this compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina with flexible side chains to account for Se’s larger van der Waals radius.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • QM/MM hybrid methods : Combine DFT (for active site) with molecular mechanics (for protein backbone) to reduce computational cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl isoselenocyanate
Reactant of Route 2
Methyl isoselenocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.